

# Mass Spectrometry of 1,3-Dihydrobenzo[c]thiophene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dihydrobenzo[c]thiophene

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This technical guide provides a comprehensive overview of the electron ionization mass spectrometry of **1,3-Dihydrobenzo[c]thiophene** (also known as o-Xylylene sulfide). The following sections detail the characteristic fragmentation patterns, quantitative mass spectral data, and the experimental context for the analysis of this heterocyclic compound.

## Molecular and Spectrometric Data

**1,3-Dihydrobenzo[c]thiophene** has the chemical formula  $C_8H_8S$  and a molecular weight of approximately 136.21 g/mol.[1] Under electron ionization, the molecule undergoes characteristic fragmentation, providing a unique mass spectrum that can be used for its identification and structural elucidation.

## Quantitative Mass Spectrum Data

The electron ionization mass spectrum of **1,3-Dihydrobenzo[c]thiophene** is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio ( $m/z$ ) and relative intensity of the most significant peaks, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2]

m/z	Relative Intensity (%)	Proposed Fragment Ion
136	100	$[\text{C}_8\text{H}_8\text{S}]^{+\bullet}$ (Molecular Ion)
135	85	$[\text{C}_8\text{H}_7\text{S}]^+$
104	50	$[\text{C}_8\text{H}_8]^{+\bullet}$ (Thiophene loss)
103	35	$[\text{C}_8\text{H}_7]^+$
91	30	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
78	20	$[\text{C}_6\text{H}_6]^{+\bullet}$ (Benzene)
77	25	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)
65	15	$[\text{C}_5\text{H}_5]^+$
51	18	$[\text{C}_4\text{H}_3]^+$
39	12	$[\text{C}_3\text{H}_3]^+$

## Experimental Protocol

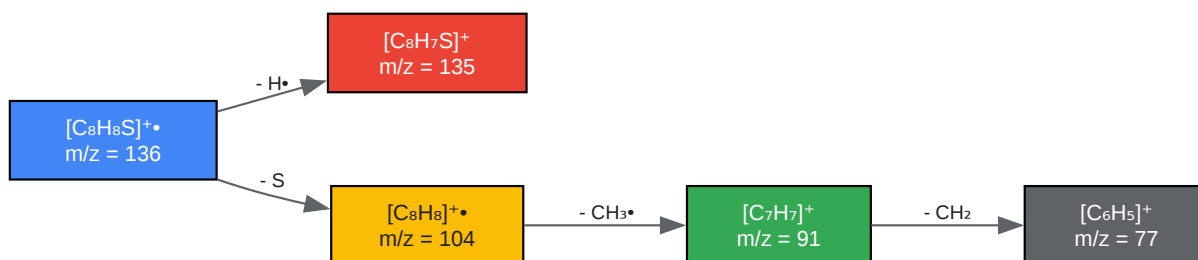
The mass spectrum data presented was obtained using electron ionization (EI) mass spectrometry. While specific instrumental parameters for the referenced spectrum are not detailed in the publicly available data, a general experimental protocol for such an analysis is as follows:

- **Sample Introduction:** The **1,3-Dihydrobenzo[c]thiophene** sample is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) for pure samples or a direct insertion probe.
- **Ionization:** The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This energy is sufficient to cause the ejection of an electron from the molecule, forming a molecular ion ( $[\text{M}]^{+\bullet}$ ).
- **Fragmentation:** The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, characteristic fragment ions.

- **Mass Analysis:** The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus  $m/z$ .

## Fragmentation Pathway

The fragmentation of **1,3-Dihydrobenzo[c]thiophene** upon electron ionization can be rationalized through a series of logical bond cleavages and rearrangements. The proposed signaling pathway below illustrates the formation of the major observed fragment ions from the molecular ion.



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## References

- 1. Benzo[c]thiophene, 1,3-dihydro- [webbook.nist.gov]
- 2. Benzo[c]thiophene, 1,3-dihydro- [webbook.nist.gov]
- To cite this document: BenchChem. [Mass Spectrometry of 1,3-Dihydrobenzo[c]thiophene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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